molecular formula C27H29NO B3038657 1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone CAS No. 882748-66-5

1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone

Cat. No. B3038657
CAS RN: 882748-66-5
M. Wt: 383.5 g/mol
InChI Key: ZVTCPULKRAUZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a biphenyl group (two connected phenyl rings) and a cyclohexyl group (a six-membered ring), among other functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Buchwald–Hartwig cross-coupling . This reaction is commonly used to couple aryl halides with amines .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The biphenyl component, for example, consists of two connected phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .

Scientific Research Applications

Organic Solar Cells (OSCs)

The triarylamine donor unit, commonly investigated for OSCs, plays a crucial role in harvesting sunlight and facilitating charge transport. By replacing the triarylamine fragment with N,N-diarylthiophen-2-amine, we can enhance electron-donating ability and broaden the absorption range. The compound 1-[1,1’-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone can serve as a promising building block for OSCs due to its favorable electronic properties .

Small Molecule Donors for Optoelectronics

Designing small molecules with strong light-absorbing properties is essential for optoelectronic devices. The biphenyl-containing derivative can serve as a precursor for such donors, enhancing their photovoltaic characteristics .

Photosensitizer-Based Immunogenic Cell Death (ICD) Inducers

Photosensitizers play a role in photodynamic therapy and immunogenic cell death. Exploring the potential of this compound as an ICD inducer could have therapeutic implications .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, biphenyl is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-cyclohexylanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c29-27(25-13-11-23(12-14-25)21-7-3-1-4-8-21)19-20-28-26-17-15-24(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-18,22,28H,2,5-6,9-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTCPULKRAUZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171686
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone

CAS RN

882748-66-5
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1,1′-Biphenyl]-4-yl-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Reactant of Route 3
Reactant of Route 3
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Reactant of Route 4
Reactant of Route 4
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Reactant of Route 5
Reactant of Route 5
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone
Reactant of Route 6
Reactant of Route 6
1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.